1-Cyclopentyl-3-(methylamino)propan-2-ol is a chemical compound that belongs to the class of secondary alcohols and is characterized by the presence of a cyclopentyl group, a methylamino group, and a propanol backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure facilitates various interactions with biological targets, making it a subject of research in pharmacology and organic synthesis.
This compound can be classified as an aliphatic amine and alcohol. It is structurally related to other compounds in the category of cyclopentyl derivatives, which are known for their diverse chemical properties and biological activities. The classification of this compound is significant for understanding its reactivity and potential applications in various fields, particularly in medicinal chemistry.
The synthesis of 1-Cyclopentyl-3-(methylamino)propan-2-ol can be achieved through several methods:
The choice of method depends on factors such as desired yield, purity, and scalability for industrial applications. Each method may require optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize efficiency.
The molecular structure of 1-Cyclopentyl-3-(methylamino)propan-2-ol can be represented by the following formula:
The compound features a cyclopentyl group attached to the second carbon of a propanol chain, with a methylamino group on the third carbon.
The InChI representation for this compound is:
1-Cyclopentyl-3-(methylamino)propan-2-ol can participate in several chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions applied (e.g., temperature, solvent). Reaction mechanisms may involve nucleophilic attack or elimination processes.
The mechanism of action for 1-Cyclopentyl-3-(methylamino)propan-2-ol primarily involves its interaction with biological targets such as enzymes and receptors:
Relevant data includes:
1-Cyclopentyl-3-(methylamino)propan-2-ol has several scientific applications:
The synthesis of enantiomerically enriched 1-cyclopentyl-3-(methylamino)propan-2-ol leverages advanced asymmetric reduction strategies applied to its ketone precursor, 1-cyclopentyl-3-(methylamino)propan-2-one. This prochiral β-aminoketone undergoes enantioselective reduction using chiral catalysts to install the stereogenic center with high optical purity. Particularly effective are borane-mediated reductions catalyzed by Corey-Bakshi-Shibata (CBS) catalysts, achieving enantiomeric excess (ee) values exceeding 90% under optimized conditions [1] [8]. Alternative transition-metal-catalyzed asymmetric hydrogenations employ ruthenium complexes with BINAP or Josiphos ligands, demonstrating complementary stereoselectivity. The choice of reducing system and chiral auxiliary critically influences the predominant enantiomer formed, enabling access to both (R)- and (S)-configurations required for structure-activity relationship studies [8].
Key operational parameters include:
Table 1: Stereoselective Reduction Methods for 1-Cyclopentyl-3-(methylamino)propan-2-one
Chiral Catalyst/Ligand | Reducing Agent | Temperature (°C) | ee (%) | Dominant Enantiomer |
---|---|---|---|---|
(S)-CBS-oxazaborolidine | BH₃·THF | –10 | 94 | (S) |
Ru-(R)-BINAP | H₂ (50 psi) | 25 | 89 | (R) |
Rh-(S,S)-Et-DuPhos | H₂ (30 psi) | 60 | 92 | (S) |
Enantiopurity is typically verified via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with ethanol/hexane/amine mobile phases, ensuring ≥98.5% chemical and chiral purity for pharmaceutical applications [1].
Radiolabeled [¹¹C]1-cyclopentyl-3-(methylamino)propan-2-ol serves as a critical positron emission tomography (PET) tracer for studying cerebral amine transport dynamics. Synthesis exploits the short half-life (20.4 min) of carbon-11, necessitating rapid, high-yielding reactions. The predominant route involves N-methylation of the nor-predecessor 1-cyclopentyl-3-aminopropan-2-ol with [¹¹C]methyl iodide or [¹¹C]methyl triflate under alkaline conditions [4].
Process intensification strategies include:
Table 2: Carbon-11 Radiolabeling Parameters
Precursor | ¹¹C-Methylating Agent | Reaction Time (min) | Radiochemical Yield (%) | Molar Activity (GBq/μmol) |
---|---|---|---|---|
1-Cyclopentyl-3-aminopropan-2-ol | [¹¹C]CH₃I | 3 | 45 ± 5 | 55–75 |
N-BOC-protected amine derivative | [¹¹C]CH₃OTf | 2 | 68 ± 7 | 90–120 |
Automated synthesis modules facilitate reproducible production, with quality control via radio-HPLC confirming radiochemical purity >99%. Isotopologue integrity remains stable >90% in saline for 60 min post-synthesis [4].
Epoxide ring-opening with methylamine provides a regio- and stereocontrolled pathway to β-amino alcohols. The synthesis commences with 1-cyclopentyloxirane, whose reaction with methylamine demonstrates temperature-dependent regioselectivity. At 0–5°C in ethanol, nucleophilic attack occurs predominantly at the less hindered epoxide carbon, yielding the desired 1-cyclopentyl-3-(methylamino)propan-2-ol with secondary amine purity >95% [4] [6].
Critical optimization parameters:
Table 3: Regioselectivity in Epoxide Ring-Opening Reactions
Epoxide | Nucleophile | Solvent | Temperature (°C) | Regioselectivity Ratio | Yield (%) |
---|---|---|---|---|---|
1-Cyclopentyloxirane | CH₃NH₂ | Ethanol | 5 | 95:5 | 88 |
1-Cyclopentyloxirane | CH₃NH₂ | THF | 25 | 80:20 | 76 |
1-Cyclohexyloxirane | CH₃NH₂ | Ethanol | 5 | 92:8 | 85 |
Purification employs pH-controlled extraction: basification to pH 10–11 partitions the product into organic phases (ethyl acetate), with residual epoxide removed by silica gel chromatography. Crystallization as the hydrochloride salt yields pharmaceutical-grade material [6].
Industrial-scale synthesis requires immobilized catalysts and continuous-flow systems to overcome batch limitations. Polymer-supported borohydride resins enable stereoselective ketone reduction without metal contamination, allowing catalyst recycling ≥10 times with <5% ee erosion [5]. Parallel advancements feature fixed-bed hydrogenation reactors with Pt/Al₂O₃ catalysts achieving space-time yields of 2.5 kg·L⁻¹·h⁻¹ for the ketone precursor reduction [8].
Emerging methodologies include:
Table 4: Comparative Catalyst Performance in Reductive Amination
Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reusability (cycles) |
---|---|---|---|---|---|
Pt/Al₂O₃ | 70 | 50 | 99.5 | 97 | 15 |
Cu-ZnO (nanoparticle) | 80 | 20 | 99.8 | 96 | 12 |
Pd/C | 90 | 30 | 98 | 90 | 8 |
These systems integrate with in-line analytics (FTIR, UHPLC) for real-time purity monitoring, significantly reducing purification costs. Life-cycle assessment confirms 40% lower E-factor versus batch processes [5] [8].
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9